N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-(Isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- R1: Isoxazol-3-yl, a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
- R2: 2-Morpholinoethyl, a morpholine (tetrahydro-1,4-oxazine) moiety linked via an ethyl chain.
Oxalamides are known for their versatility in drug design due to their hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c16-10(11(17)13-9-1-6-19-14-9)12-2-3-15-4-7-18-8-5-15/h1,6H,2-5,7-8H2,(H,12,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYZQQNIABAWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multicomponent reactions, which are known for their efficiency and atom economy. One common method involves the reaction of β-ketoester, hydroxylamine, and aromatic aldehydes under mild conditions. This reaction can be induced by light, using a high-power lamp to reduce reaction times compared to traditional heating or catalysis methods . The use of continuous flow photochemical reactors has also been explored to scale up the synthesis, yielding multiple compounds with varying degrees of efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of continuous flow synthesis and photochemical reactions can be applied to achieve large-scale production. These methods offer advantages such as reduced reaction times, improved yields, and the ability to produce multiple compounds simultaneously.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium acetate, and various oxidizing and reducing agents. Reaction conditions can vary, but mild conditions such as room temperature and atmospheric pressure are often sufficient for many of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and morpholine moiety allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Substituent Diversity and Electronic Effects
The substituents on the oxalamide scaffold critically influence physicochemical properties and biological activity. Below is a comparative analysis:
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336, No. 1768)
Comparison :
- The morpholinoethyl group may enhance solubility over the pyridyl group due to morpholine’s polarity.
Antiviral Oxalamides ()
- Example: Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide).
- Features : Thiazole ring (sulfur-containing heterocycle) and chlorophenyl group.
- Activity : HIV entry inhibitor, highlighting the role of heterocycles in targeting viral proteins.
Comparison :
- Chlorophenyl groups in antiviral analogs introduce electron-withdrawing effects, which the morpholinoethyl group lacks.
Regorafenib Analog (Compound 1c, )
Comparison :
- The trifluoromethyl group in 1c enhances lipophilicity and metabolic resistance, whereas the morpholinoethyl group in the target compound may improve aqueous solubility.
Structural-Activity Relationships (SAR)
- Bioactivity : Thiazole and pyridyl groups in antiviral compounds () suggest heterocycles are critical for target engagement. Isoxazole’s electronic profile may favor different biological targets.
- Safety: Compounds like S336 with high NOEL values demonstrate oxalamides’ low toxicity when metabolized via non-reactive pathways .
Biological Activity
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an isoxazole ring and a morpholino group , contributing to its unique biological properties. Its molecular formula is with a molecular weight of approximately 278.31 g/mol. The structural complexity allows for diverse interactions within biological systems.
The mechanism by which this compound exerts its effects involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes, altering metabolic pathways.
- Binding to Receptors : It can bind to various receptors, potentially modulating signaling pathways related to growth and proliferation.
- Impact on Cellular Processes : These interactions can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and immune response modulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent.
- Neuroprotective Effects : Some studies propose that it may have protective effects on neuronal cells, potentially useful in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the following:
- Cell Viability Assays : this compound reduced cell viability in cancer cell lines (e.g., HeLa, MCF-7) by up to 50% at concentrations ranging from 10 µM to 50 µM over 48 hours .
In Vivo Studies
Animal model studies have indicated:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
Case Studies
-
Breast Cancer Model :
- A study involving MCF-7 cells treated with this compound showed a dose-dependent decrease in proliferation and induction of apoptosis markers such as caspase activation .
-
Bacterial Inhibition :
- Research demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL, suggesting its potential for treating bacterial infections .
Comparative Analysis
The following table summarizes key features of this compound compared to similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | Not Available | Exhibits anticancer and antimicrobial properties |
| N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide | Not Available | Similar structure but different biological activity |
| N1-(isoxazol-3-yloxy)-N2-(alkyl/aryl) oxalamides | Various | General class with variations affecting solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
